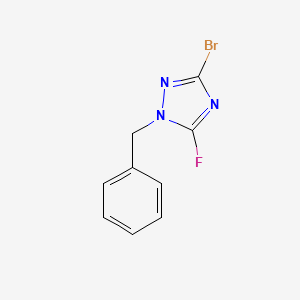

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

1-benzyl-3-bromo-5-fluoro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYAKFNLCJMPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447760 | |

| Record name | 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214540-43-9 | |

| Record name | 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole, a key heterocyclic building block for research and development. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous clinically approved drugs.[1][2] This specific derivative is trifunctionally substituted, offering a unique combination of features: a stable N-benzyl protecting group, a highly versatile bromo-substituent for subsequent derivatization, and a fluoro-substituent to modulate electronic and pharmacokinetic properties. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, explore its reactivity and synthetic potential, and discuss its applications in the broader context of drug discovery.

The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered significant attention in medicinal chemistry.[3][4] Its unique electronic structure, metabolic stability, and capacity to act as a hydrogen bond donor and acceptor make it an important pharmacophore that can interact with biological receptors with high affinity.[2] This scaffold is integral to a wide array of clinically significant drugs, demonstrating a broad spectrum of pharmacological activities, including:

-

Antifungal agents (e.g., Fluconazole, Voriconazole)[2]

-

Antiviral agents (e.g., Ribavirin)[2]

-

Anxiolytic agents (e.g., Alprazolam)[2]

The widespread success of this scaffold underscores the value of novel, functionalized triazole building blocks like this compound for the development of next-generation therapeutics.[1][6]

Physicochemical and Structural Properties

This compound is a colorless liquid at room temperature.[7] Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 214540-43-9 | [8][9] |

| Molecular Formula | C₉H₇BrFN₃ | [8] |

| Molecular Weight | 256.07 g/mol | [8] |

| Boiling Point | 399.7 °C at 760 mmHg | [8] |

| Density | 1.64 g/cm³ | [8] |

| Refractive Index | 1.642 | [8] |

| Flash Point | 195.6 °C | [8] |

Structural Analysis:

-

1-Benzyl Group: This group serves as a robust protecting group for the N1 position of the triazole ring, preventing unwanted side reactions during subsequent functionalization. It imparts lipophilicity, often improving solubility in organic solvents. It can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the N-H for further modification.[7]

-

3-Bromo Group: This is the primary point of synthetic diversification. The carbon-bromine bond is a versatile handle for a wide range of organic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr). Its presence allows for the strategic introduction of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.

-

5-Fluoro Group: The introduction of a fluorine atom is a common strategy in modern drug design. Fluorine's high electronegativity can significantly alter the pKa of the triazole ring and influence the molecule's overall electronic properties.[7] It can also serve as a bioisostere for a hydrogen atom or hydroxyl group, block sites of metabolism to improve pharmacokinetic profiles, and enhance binding affinity through favorable electrostatic interactions.

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of this compound is achieved via a selective halogen-exchange (Halex) reaction on its dibromo precursor.[7]

Caption: Synthesis Workflow via Halogen Exchange.

Experimental Protocol:

The following protocol is adapted from established literature procedures.[7]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq).

-

Reagents: Add cesium fluoride (CsF, 2.0 eq) followed by anhydrous dimethyl sulfoxide (DMSO).

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for approximately 5-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture onto ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless liquid.[7]

Mechanistic Rationale (Expertise-Driven Insights):

-

Choice of Fluoride Source: Cesium fluoride (CsF) is the reagent of choice. While it has high lattice energy, its solubility in polar aprotic solvents like DMSO is superior to that of NaF or KF. This increased solubility generates a higher concentration of "naked," highly nucleophilic fluoride anions, which is critical for attacking the electron-deficient carbon of the triazole ring.

-

Solvent System: DMSO is an ideal solvent for this SₙAr reaction. Its high polarity stabilizes the charged Meisenheimer intermediate, and its high boiling point allows the reaction to be conducted at the elevated temperatures required to overcome the activation energy. As an aprotic solvent, it does not solvate the fluoride anion as strongly as protic solvents, preserving its nucleophilicity.

-

Selectivity: The reaction selectively replaces one bromine atom. While the exact mechanism for selectivity is not detailed, it is likely influenced by a combination of steric hindrance from the N-benzyl group and subtle electronic differences between the C3 and C5 positions after the first substitution.

Spectroscopic Characterization (Predictive Analysis)

Validating the structure of the final product is critical. Based on the known structure and data from similar compounds[10], the following spectroscopic signatures are expected:

-

¹H NMR: The spectrum should show two main regions. A singlet corresponding to the two benzylic protons (CH₂) is expected around δ 5.5 ppm. A multiplet corresponding to the five aromatic protons of the phenyl ring should appear in the δ 7.1-7.4 ppm range.

-

¹³C NMR: The spectrum will show signals for the benzylic carbon (~52 ppm) and the aromatic carbons of the benzyl group (127-135 ppm). The two distinct carbons of the triazole ring will be significantly affected by the attached halogens. The carbon bearing the bromine (C-Br) will appear downfield, while the carbon attached to fluorine (C-F) will appear further downfield and exhibit a characteristic large one-bond coupling constant (¹JCF).

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will display a characteristic M⁺ and M+2 isotopic pattern with two peaks of nearly equal intensity, confirming the presence of a single bromine atom.

Reactivity and Synthetic Utility

This compound is a versatile intermediate primed for diversification. Its key reactive sites enable a modular approach to building complex molecules.

Caption: Key Reactive Sites and Transformations.

-

Palladium-Catalyzed Cross-Coupling: The C3-Br bond is an ideal handle for various cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne moieties, providing a powerful tool for scaffold decoration and structure-activity relationship (SAR) studies.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the triazole ring facilitates the displacement of the bromide by a range of nucleophiles, such as amines, thiols, and alkoxides. This provides direct access to 3-amino, 3-thio, and 3-alkoxy substituted triazoles.

-

N1-Debenzylation: Subsequent removal of the benzyl group unmasks the N1 position, allowing for the introduction of alternative substituents or for its participation as a key hydrogen-bonding moiety in receptor interactions.[7]

Applications in Drug Discovery

This building block is of high value to medicinal chemists and drug development professionals. Its trifunctional nature allows for the systematic exploration of chemical space around the privileged 1,2,4-triazole core. Given the established biological activities of substituted triazoles, derivatives of this compound are promising candidates for screening in various therapeutic areas[11], including:

-

Oncology: As building blocks for kinase inhibitors or aromatase inhibitors.[5]

-

Infectious Diseases: For the development of novel antifungal and antibacterial agents, potentially overcoming existing resistance mechanisms.[3][12]

-

Agrochemicals: The triazole scaffold is also prominent in fungicides and herbicides.[2][13]

Safety and Handling

No specific safety data sheet is available for this compound. However, based on the known hazards of its precursor, 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole[14], and the general class of halogenated aromatic compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Potential Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[14][15]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Always consult a full Safety Data Sheet (SDS) for related compounds and follow institutional safety protocols before handling.

References

-

A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC). Available at: [Link]

-

The First Versatile Synthesis of 1-Alkyl-3-fluoro-1H-[1][2][3]triazoles. Thieme Connect. Available at: [Link]

-

Safety Data Sheet - 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole. Angene Chemical. Available at: [Link]

-

tert-Butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate. Pharmaffiliates. Available at: [Link]

-

This compound, 97%. Labchem. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

-

Recyclable ruthenium(II) complex supported on magnetic nanoparticles: A regioselective catalyst for alkyne azide cycloaddition. The Royal Society of Chemistry. Available at: [Link]

-

Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. Available at: [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]

-

1-Benzyl-1,2,3-triazoles synthesis using benzyl bromides, terminal acetylenes and sodium azide. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available at: [Link]

-

¹³C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. Available at: [Link]

-

(1H-Indol-2-yl)boronic Acid. Pharmaffiliates. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central (PMC). Available at: [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed Central (PMC). Available at: [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. Available at: [Link]

-

N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3. Pharmaffiliates. Available at: [Link]

-

Supporting Information for One-pot synthesis of 1,2,3-triazoles. pubs.rsc.org. Available at: [Link]

-

Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. ResearchGate. Available at: [Link]

-

4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. echemi.com [echemi.com]

- 9. This compound, 97% [labchem.co.za]

- 10. rsc.org [rsc.org]

- 11. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. angenechemical.com [angenechemical.com]

- 15. carlroth.com [carlroth.com]

Physicochemical properties of 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

Authored by: A Senior Application Scientist

Abstract: The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and versatile biological activity. This guide provides a comprehensive technical overview of the key physicochemical properties of a specific derivative, this compound. As specific experimental data for this compound is not extensively documented in public literature, this document serves as a predictive and methodological framework. It is designed for researchers, scientists, and drug development professionals, offering both in silico predictions and detailed, field-proven experimental protocols for empirical validation. The subsequent sections will elucidate the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

Molecular Structure and Predicted Core Properties

The foundational step in characterizing any novel chemical entity is to establish its fundamental molecular properties. These values, predicted using computational algorithms, provide a crucial baseline for subsequent experimental design and interpretation. The structure of this compound combines several key functional groups: a lipophilic benzyl group, a halogenated triazole core, and a fluorine atom, all of which are expected to significantly influence its behavior in biological systems.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₇BrFN₃ | Defines the elemental composition. |

| Molecular Weight | 272.08 g/mol | Influences diffusion rates and absorption kinetics. |

| Polar Surface Area (PSA) | 41.59 Ų | A key indicator of membrane permeability; values under 140 Ų are often associated with good oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | Predicts lipophilicity, which affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | 0 | Affects solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and the potential for target binding. |

| pKa (most basic) | 0.5 - 1.5 | Indicates the degree of ionization at physiological pH, which impacts solubility, absorption, and receptor interaction. |

Note: Predicted values are derived from computational models and require empirical validation.

Lipophilicity Assessment: The Reversed-Phase HPLC Approach

Expertise & Experience: Lipophilicity, often expressed as logP or logD, is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While the traditional shake-flask method is straightforward, it can be resource-intensive. The reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a high-throughput, reproducible alternative for estimating logP. This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol: LogP Determination by RP-HPLC

-

System Preparation:

-

Equilibrate a C18 HPLC column with a mobile phase gradient, typically ranging from a high-aqueous content (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) to a high-organic content (e.g., 5% water, 95% acetonitrile with 0.1% formic acid).

-

Ensure a stable baseline is achieved at the detector (e.g., UV-Vis at 254 nm).

-

-

Calibration Curve Generation:

-

Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Inject each standard individually and record its retention time (t_R).

-

Plot the known logP values of the standards against their respective retention times to generate a linear calibration curve.

-

-

Sample Analysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Inject the sample onto the equilibrated HPLC system using the same gradient as the standards.

-

Record the retention time (t_R) of the compound.

-

-

LogP Calculation:

-

Interpolate the retention time of the test compound onto the calibration curve to determine its logP value.

-

Trustworthiness: This protocol is self-validating through the use of a robust calibration curve. The linearity (R² > 0.98) of the curve provides confidence in the accuracy of the determined logP value.

Caption: Workflow for logP determination using RP-HPLC.

Authoritative Grounding: This methodology is consistent with the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 117.[1][2]

Aqueous Solubility: The Shake-Flask Method

Expertise & Experience: Aqueous solubility is a fundamental property that directly influences the dissolution rate and bioavailability of an orally administered drug. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement approach.[3] The core principle is to create a saturated solution of the compound, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute.

Protocol: Thermodynamic Solubility by Shake-Flask

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The presence of visible solid material is essential to ensure saturation.[3]

-

Include control vials with the compound in pure water and relevant organic solvents like DMSO or ethanol.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining microparticulates.[5]

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the test compound.

-

Analyze the filtered supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, to determine the concentration.

-

The determined concentration represents the thermodynamic solubility at that specific pH and temperature.

-

Trustworthiness: The reliability of this method is ensured by allowing the system to reach a true thermodynamic equilibrium. Verifying that the pH of the final solution has not significantly changed from the starting buffer confirms the integrity of the experimental conditions.[3]

Caption: Experimental workflow for the Shake-Flask solubility assay.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa value dictates the charge state of a molecule at a given pH. For drug candidates, this is paramount as it affects how the molecule interacts with biological membranes and target receptors. Potentiometric titration is a highly precise and standard technique for pKa measurement.[6][7] It involves monitoring pH changes as a titrant (acid or base) is incrementally added to a solution of the compound.[8][9] The inflection point of the resulting titration curve reveals the pKa.

Protocol: pKa Determination by Potentiometric Titration

-

System Setup:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of the test compound (e.g., 1-5 mM) in a suitable solvent, often a co-solvent system like methanol/water if aqueous solubility is low.

-

-

Titration:

-

Place the solution in a temperature-controlled vessel with a magnetic stirrer.[8]

-

Immerse the calibrated pH electrode into the solution.

-

Using an auto-titrator or a burette, add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at which half of the volume to the equivalence point has been added.

-

Trustworthiness: The accuracy of this method is validated by the precise calibration of the pH meter and the use of standardized titrant solutions. The clear inflection point on the titration curve provides a definitive and reproducible measure of the pKa.[10]

Caption: Logical flow for pKa determination via potentiometric titration.

Chemical Stability Assessment

Expertise & Experience: Evaluating the chemical stability of a new drug substance is a non-negotiable regulatory requirement.[11] It ensures that the compound remains intact and potent throughout its shelf life. Stability studies are designed to understand how environmental factors like pH, temperature, and light affect the compound's integrity. These studies are guided by the International Council for Harmonisation (ICH) guidelines.[12][13][14]

Protocol: pH and Temperature Stability Study

-

Sample Preparation:

-

Prepare stock solutions of this compound in an appropriate solvent.

-

Dilute the stock into aqueous buffers at various pH levels (e.g., acidic, neutral, basic).

-

-

Incubation:

-

Store the buffered solutions at different temperatures as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[15]

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw aliquots from each condition.[12]

-

Quench any reaction if necessary (e.g., by freezing or pH neutralization).

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

-

Data Evaluation:

-

Quantify the remaining percentage of the parent compound at each time point relative to the initial (t=0) concentration.

-

Identify and, if possible, characterize any significant degradation products.

-

Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics and estimate the shelf life.

-

Trustworthiness: This protocol is validated by its adherence to internationally recognized ICH guidelines. The use of a validated, stability-indicating analytical method is crucial for ensuring that the observed decrease in the parent compound is accurately measured and not masked by co-eluting degradants.

Conclusion and Forward Outlook

This guide has provided a robust framework for the physicochemical characterization of this compound. While initiated with in silico predictions, the core of this document lies in the detailed, actionable protocols for determining critical parameters: lipophilicity (logP), aqueous solubility, ionization constant (pKa), and chemical stability. The causality-driven explanations and adherence to authoritative guidelines ensure that the data generated from these methods will be reliable, reproducible, and directly applicable to drug development decision-making.

For any research team advancing this molecule, the empirical validation of these properties is the essential next step. The resulting data will be instrumental in building predictive ADME models, guiding formulation development, and ultimately, determining the therapeutic potential of this novel triazole derivative.

References

-

ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. Available from: [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Regulations.gov. Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). Available from: [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available from: [Link]

-

International Council for Harmonisation (ICH). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

OECD Guidelines for the Testing of Chemicals. Partition Coefficient (n-octanol/water), Slow-Stirring Method. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

YouTube. Measurement of pKa by Potentiometry. Available from: [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

-

Analytice. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Available from: [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. youtube.com [youtube.com]

- 10. scispace.com [scispace.com]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

An In-Depth Technical Guide

Introduction

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal and materials chemistry. Its structure, combining a stable 1,2,4-triazole core with three distinct functional handles—a benzyl protecting group, a reactive bromo substituent, and a modulating fluoro group—makes it an attractive intermediate for synthesizing more complex molecular architectures. The 1,2,4-triazole moiety is a well-established scaffold in drug design, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity, making fluorinated triazoles particularly valuable in drug development[4].

Molecular Structure

The structural framework of the target molecule is foundational to interpreting its spectroscopic output. The key features include the N1-substituted benzyl group, the C3-bromo position, and the C5-fluoro position on the 1,2,4-triazole ring.

Caption: Molecular Structure of this compound.

Synthesis Overview: Halogen Exchange

The primary reported synthesis of this compound involves a selective halogen exchange reaction. This method underscores the differential reactivity of the halogen atoms on the triazole ring, providing a reliable pathway to the target compound.

Experimental Protocol (Adapted from literature[4]):

-

Reactant Preparation: To a solution of the precursor, 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, in a suitable high-boiling point aprotic solvent (e.g., sulfolane), add cesium fluoride (CsF). The use of CsF is critical as it provides a source of "naked" fluoride ions with high nucleophilicity.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 150-200 °C) for several hours.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the mono-fluorinated product.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic workflow for the preparation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular skeleton and the electronic environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR provides a direct map of the hydrogen atoms in the molecule, confirming the presence and integrity of the benzyl group.

Self-Validating Protocol:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃), a common solvent for similar triazole structures[6][7][8].

-

Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Procedure: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of CDCl₃. Acquire the spectrum at room temperature. The protocol is validated by the sharp, well-defined TMS signal and the expected solvent residual peak for CDCl₃ at δ 7.26 ppm.

Expected Spectrum and Interpretation:

The ¹H NMR spectrum is predicted to be relatively simple, dominated by signals from the benzyl substituent.

-

Benzyl Methylene Protons (-CH₂-): A sharp singlet is expected around δ 5.5-5.6 ppm with an integration of 2H. This chemical shift is highly characteristic for the methylene bridge between a nitrogen atom of a triazole ring and a phenyl group, as consistently reported for structurally related 1-benzyl-triazoles[6][7][9]. The signal appears as a singlet because there are no adjacent protons to induce splitting.

-

Aromatic Protons (C₆H₅-): A complex multiplet is expected in the region of δ 7.2-7.4 ppm , integrating to 5H. This multiplet arises from the five protons on the phenyl ring. The protons in the ortho, meta, and para positions will have slightly different chemical environments, leading to overlapping signals that are typically not resolved into distinct patterns at 400 MHz[8].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 | Multiplet | 5H | Phenyl Protons (Ar-H) |

| ~ 5.55 | Singlet | 2H | Methylene (-CH₂) |

¹³C NMR Spectroscopy

Carbon NMR reveals the carbon framework of the molecule. The key diagnostic signals are the two distinct carbons of the triazole ring, whose chemical shifts are heavily influenced by the attached halogens, and the characteristic C-F coupling.

Self-Validating Protocol:

-

Instrument: 100 MHz NMR Spectrometer (operating frequency corresponding to the ¹H frequency).

-

Solvent: CDCl₃.

-

Mode: Proton-decoupled mode to ensure each unique carbon appears as a singlet (or a doublet in the case of C-F coupling).

-

Procedure: Use the same sample prepared for ¹H NMR. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. The protocol is validated by the appearance of the CDCl₃ solvent triplet at δ 77.16 ppm.

Expected Spectrum and Interpretation:

-

Triazole Ring Carbons:

-

C₅-F: This carbon is directly bonded to the highly electronegative fluorine atom. Its signal is expected to be significantly downfield, likely in the δ 155-165 ppm range. Crucially, this signal will appear as a large doublet due to one-bond coupling with the ¹⁹F nucleus (¹J_CF), with a coupling constant typically between 230-260 Hz.

-

C₃-Br: This carbon is attached to bromine. Its signal is expected to be less downfield than C₅-F, likely in the δ 140-150 ppm range. It will appear as a singlet in a standard proton-decoupled spectrum.

-

-

Benzyl Group Carbons:

-

Methylene (-CH₂-): A signal is expected around δ 52-54 ppm , consistent with data from numerous 1-benzyl-1,2,3-triazoles[6][8].

-

Aromatic (-C₆H₅): Four signals are expected in the δ 127-135 ppm region. The quaternary carbon (ipso-carbon) will be a weak signal around δ 134-135 ppm, while the ortho, meta, and para carbons will appear between δ 127-129 ppm[8].

-

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Assignment |

|---|---|---|

| ~ 160 | Doublet (¹J_CF ≈ 245 Hz) | C₅-F |

| ~ 145 | Singlet | C₃-Br |

| ~ 134 | Singlet | Phenyl C_ipso |

| ~ 129 | Singlet | Phenyl C_ortho/meta/para |

| ~ 54 | Singlet | Methylene (-CH₂) |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides a clean and unambiguous signal for the fluorine atom in the molecule.

Self-Validating Protocol:

-

Instrument: NMR spectrometer equipped with a fluorine probe.

-

Solvent: CDCl₃.

-

Standard: An external standard such as CFCl₃ at δ 0.00 ppm can be used, though spectra are often referenced to the instrument's internal lock frequency.

-

Procedure: Using the same sample, acquire the proton-decoupled ¹⁹F spectrum. The presence of a single, sharp signal validates the presence of a single fluorine environment.

Expected Spectrum and Interpretation: The spectrum is expected to show a single signal, a singlet , corresponding to the one fluorine atom on the triazole ring. The chemical shift for a fluorine atom attached to a heteroaromatic ring can vary, but a reasonable estimate would be in the range of δ -110 to -140 ppm relative to CFCl₃[10]. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the successful fluorination of the precursor[11].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, and its fragmentation pattern offers further structural confirmation.

Self-Validating Protocol:

-

Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

-

Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles, which can be easily protonated to form [M+H]⁺.

-

Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source. The protocol is validated by calibrating the instrument to ensure high mass accuracy.

Expected Spectrum and Interpretation:

-

Molecular Ion Peak: The most critical feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity for the protonated molecule:

-

[M+H]⁺ at m/z 255.9886 (for C₉H₈⁷⁹BrFN₃⁺)

-

[M+2+H]⁺ at m/z 257.9865 (for C₉H₈⁸¹BrFN₃⁺) Observing this characteristic 1:1 doublet is definitive proof of a mono-brominated compound.

-

-

Key Fragmentation: The primary fragmentation pathway in ESI-MS/MS or EI-MS would involve the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to the formation of the highly stable tropylium cation.

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Self-Validating Protocol:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Place a small amount of the solid sample directly onto the ATR crystal and acquire the spectrum. An ATR accessory simplifies sample preparation and ensures good contact. The protocol is validated by running a background scan immediately before the sample scan to subtract atmospheric CO₂ and H₂O signals.

Expected Spectrum and Interpretation:

The IR spectrum will display a combination of absorptions from the aromatic rings and the triazole core.

-

Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ [12].

-

Aromatic C=C Stretch: Medium to strong, sharp bands in the region of 1450-1600 cm⁻¹ [9].

-

Triazole Ring Vibrations (C=N, N-N): These skeletal vibrations typically appear in the fingerprint region, from 1400-1550 cm⁻¹ [12].

-

C-F Stretch: A very strong, characteristic absorption band is expected in the 1100-1300 cm⁻¹ range. This band is often one of the most intense in the spectrum and is a key indicator of successful fluorination.

-

C-Br Stretch: A weaker absorption expected at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3030-3100 | Medium | Aromatic C-H Stretch |

| 1450-1600 | Strong | Aromatic C=C & Triazole Ring (C=N) Stretch |

| 1100-1300 | Very Strong | C-F Stretch |

| 500-700 | Medium | C-Br Stretch |

Conclusion

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. Although a complete experimental dataset is not published, a robust and reliable characterization can be achieved by analyzing the predicted data outlined in this guide. The key confirmatory features are:

-

¹H NMR: A singlet around δ 5.55 ppm and an aromatic multiplet around δ 7.35 ppm.

-

¹³C NMR: The presence of two distinct triazole carbons, one of which is a doublet with a large ¹J_CF coupling constant (~245 Hz).

-

¹⁹F NMR: A single, sharp singlet confirming the unique fluorine environment.

-

HRMS: A characteristic [M+H]⁺ doublet at m/z 256/258 with a ~1:1 intensity ratio, confirming the presence of one bromine atom.

-

IR: A very strong C-F stretching band between 1100-1300 cm⁻¹.

This comprehensive spectroscopic profile provides a definitive fingerprint for this compound, enabling researchers, scientists, and drug development professionals to confidently verify its identity and purity in synthetic applications.

References

-

Supporting Information for "RuH2(CO)(PPh3)3-Catalyzed Cycloaddition of Alkynes and Organic Azides in Water". Source: Provided search result. 6

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Source: TSI Journals.

-

Recyclable ruthenium(II) complex supported on magnetic nanoparticles: A regioselective catalyst for alkyne azide cycloaddition. Source: The Royal Society of Chemistry. 9

-

This compound. Source: Echemi. 5

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Source: National Chemical Laboratory.

-

General procedure A for synthesis of 1a, 1b, 1c and 1d. Source: The Royal Society of Chemistry. 7

-

1-Benzyl-4-phenyl-1H-1,2,3-triazole - Optional[13C NMR] - Chemical Shifts. Source: SpectraBase. 13

-

1-Benzyl-1,2,3-triazole | C9H9N3. Source: PubChem. 14

-

Supplementary Information for "Copper-catalyzed synthesis of 1,2,3-triazoles". Source: The Royal Society of Chemistry. 8

-

The First Versatile Synthesis of 1-Alkyl-3-fluoro-1H-[5][6]triazoles. Source: Synthesis. 4

-

13C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Source: ResearchGate. 15

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Source: ResearchGate. 1

-

IR (ATR) spectrum of 3-(1'-benzyl-1',2',3'-triazol-4'-. Source: ResearchGate. 16

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Source: American Journal of Chemistry. 2

-

19Flourine NMR. Source: University of Ottawa. 10

-

Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. Source: ResearchGate. 17

-

1-Benzyl-1,2,3-triazoles synthesis using benzyl bromides, terminal acetylenes and sodium azide. Source: ResearchGate. 18

-

Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Source: Der Pharma Chemica. 19

-

1H-1,2,4-Triazole, 1,3,5-triphenyl-. Source: NIST WebBook. 20

-

Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. Source: Journal of the American Chemical Society. 21

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Source: BMC Chemistry. 3

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Source: Journal of Physics: Conference Series.

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Source: AZoM. 11

-

Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Source: ResearchGate. 22

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Source: PubMed. 23

-

4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one. Source: National Institutes of Health. 24

-

FT-IR spectra of control and treated 1,2,4-triazole. Source: ResearchGate. 12

-

1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole. Source: Echemi. 25

-

A vibrational assignment for 1,2,3-triazole. Source: Journal of the Chemical Society B: Physical Organic. 26

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Source: Organic & Biomolecular Chemistry. 27

-

1,2,4-Triazole(288-88-0) 1H NMR spectrum. Source: ChemicalBook. 28

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. 1-Benzyl-1,2,3-triazole | C9H9N3 | CID 138203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. 1H-1,2,4-Triazole, 1,3,5-triphenyl- [webbook.nist.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 25. echemi.com [echemi.com]

- 26. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 27. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Mass Spectrometry of 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

Introduction: The Analytical Imperative for a Halogenated Triazole

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole (Molecular Formula: C₉H₇BrFN₃) is a heterocyclic compound featuring a confluence of functionalities: a stable 1,2,4-triazole core, a benzyl substituent providing steric and electronic influence, and two distinct halogen atoms (bromine and fluorine).[1][2] The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, appearing in a wide array of bioactive compounds.[3] The presence of halogen atoms, particularly bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.

Consequently, the precise structural characterization and sensitive quantification of this molecule are paramount in drug discovery, process chemistry, and metabolite identification. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities. This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, detailing the causal logic behind methodological choices and providing actionable protocols for its analysis.

Pillar 1: Ionization & Isotopic Signature - The First Clues to Identity

The initial and most critical step in the mass spectrometric analysis is the conversion of the neutral analyte into a gas-phase ion. The choice of ionization technique is dictated by the analyte's physicochemical properties and the desired analytical outcome.

Causality of Ionization Method Selection

For a substituted triazole like the title compound, which possesses multiple nitrogen atoms, Electrospray Ionization (ESI) is the premier choice.[4]

-

Expertise-Driven Rationale (E-E-A-T): ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte during the ionization process.[4] The nitrogen atoms on the triazole ring are basic sites readily available for protonation in the acidic mobile phases typically used in liquid chromatography (LC). This results in the highly efficient formation of a protonated molecule, [M+H]⁺. The primary benefit is the preservation of the intact molecular ion, providing an unambiguous determination of the molecular weight, which is the foundational piece of structural information. Alternative methods like Atmospheric Pressure Chemical Ionization (APCI) could also be effective, while Electron Ionization (EI), a "hard" technique common in GC-MS, would likely cause extensive and immediate fragmentation, potentially preventing the observation of a clear molecular ion.[5]

The Halogen Isotopic Pattern: A Built-in Barcode

A defining characteristic in the mass spectrum of this compound is the isotopic signature imparted by bromine.

-

Trustworthiness through Natural Abundance: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.7% and 49.3%, respectively).[6] Consequently, any ion containing a bromine atom will manifest as a pair of peaks (a "doublet") separated by two mass-to-charge units (m/z), with nearly equal relative intensity.[7] This M and M+2 pattern is a highly reliable and diagnostically powerful tool for confirming the presence of bromine in the parent molecule and its fragments, significantly increasing confidence in spectral interpretation.[8]

Pillar 2: The Fragmentation Pathway - Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. It involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions reveal the molecule's underlying architecture. The fragmentation of 1,2,4-triazole derivatives is a complex process influenced by the nature and position of its substituents.[3][9]

The fragmentation cascade for the protonated molecule of this compound can be logically predicted based on established chemical principles, such as the stability of resulting carbocations and neutral losses.[10]

Predicted Fragmentation Data

The following table summarizes the key expected ions for the title compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 255.99 / 257.99 | 91.05 | 164.94 / 166.94 | C₂HBrFN₃ | Tropylium Cation |

| 255.99 / 257.99 | 176.06 | 79.93 / 81.93 | Br | [M+H-Br]⁺ |

| 255.99 / 257.99 | 227.99 / 229.99 | 28.00 | N₂ | [M+H-N₂]⁺ |

| 255.99 / 257.99 | 165.00 / 167.00 | 90.99 | C₇H₆ | [M+H-C₇H₆]⁺ |

Note: m/z values are calculated for the protonated molecule [C₉H₈BrFN₃]⁺ using monoisotopic masses.

Visualizing the Fragmentation Cascade

The logical flow of fragmentation from the parent ion to its major product ions can be visualized. The most energetically favorable cleavages, such as the formation of the highly stable tropylium cation, are expected to produce the most abundant signals in the product ion spectrum.

Sources

- 1. echemi.com [echemi.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

The Strategic Rise of Fluorinated Triazoles in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the triazole scaffold represents a landmark achievement in medicinal chemistry, particularly in the development of potent antifungal agents. This in-depth technical guide explores the discovery and historical evolution of fluorinated triazole compounds, delving into the causal relationships behind their design and the profound impact of fluorination on their pharmacological properties. We will examine the mechanism of action, key structure-activity relationships, and provide a detailed synthetic protocol for a representative compound. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Confluence of Fluorine and the Triazole Moiety

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions.[1] Concurrently, the introduction of fluorine into drug candidates has become a cornerstone of modern drug design, owing to its unique ability to modulate a molecule's physicochemical and pharmacological properties.[2] The strategic combination of these two entities has given rise to a powerful class of compounds, most notably the fluorinated triazole antifungals, which have revolutionized the treatment of systemic fungal infections.

The rationale for incorporating fluorine is multifaceted. Its high electronegativity can alter the pKa of nearby functional groups, influencing drug-receptor interactions and bioavailability.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the drug's half-life.[4] In the context of triazole antifungals, fluorination of the phenyl ring was a critical design element that led to enhanced potency and an improved safety profile.

A Historical Trajectory: From Imidazoles to Fluorinated Triazoles

The journey to the development of fluorinated triazoles began with the discovery of the azole class of antifungals. The first generation of azoles, the imidazoles (e.g., clotrimazole, miconazole), emerged in the late 1960s and early 1970s.[5] While effective topically, their systemic use was limited by metabolic instability and toxicity. This spurred the search for more robust analogues, leading to the development of the triazoles.

The research program that ultimately led to the discovery of fluconazole began in 1978.[6] Scientists initially focused on imidazole derivatives but soon shifted to triazole analogues due to their increased resistance to metabolic degradation.[6] A key strategic decision was to synthesize more polar derivatives to improve blood levels and further reduce metabolism. This led to the creation of 1,3-bis-triazole-2-arylpropan-2-ol derivatives. The introduction of a 2,4-difluorophenyl group was a pivotal moment, resulting in fluconazole, a compound with an optimal balance of antifungal efficacy, favorable pharmacokinetics, and a good safety profile.[6] Fluconazole was patented in 1981 and introduced for commercial use in 1988.[1]

Following the success of fluconazole, second-generation triazoles were developed to address its limitations, such as its spectrum of activity. Voriconazole, a derivative of fluconazole, and posaconazole, structurally related to itraconazole, emerged from these efforts, offering broader-spectrum activity against a wider range of fungal pathogens.

Mechanism of Action: Inhibition of Fungal Cytochrome P450 51 (CYP51)

The antifungal activity of fluorinated triazoles stems from their highly selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, triazoles block the demethylation of lanosterol, the precursor to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The consequence is a disruption of membrane integrity and function, ultimately leading to the inhibition of fungal growth and replication.

The selectivity of triazole antifungals for the fungal CYP51 over its human ortholog is a key factor in their therapeutic success and is attributed to differences in the active site architecture between the fungal and human enzymes.

Structure-Activity Relationships (SAR)

The antifungal potency and spectrum of fluorinated triazoles are intricately linked to their chemical structure. The core pharmacophore consists of a tertiary alcohol linked to a 2,4-difluorophenyl group and a 1,2,4-triazole ring.

Table 1: Key Structure-Activity Relationships of Fluorinated Triazoles

| Structural Feature | Observation | Impact on Activity |

| 2,4-Difluorophenyl Group | Essential for high antifungal activity. | The fluorine atoms enhance binding to the active site of CYP51 and improve metabolic stability.[7] |

| 1,2,4-Triazole Ring | A second triazole ring (as in fluconazole) or other heterocyclic groups (as in voriconazole) are crucial. | The nitrogen atoms of the triazole ring coordinate with the heme iron of CYP51.[7] |

| Tertiary Alcohol | The hydroxyl group is a key hydrogen bond donor. | Forms a critical hydrogen bond with the CYP51 active site, anchoring the molecule. |

| Side Chain Modifications | Modifications to the side chain attached to the tertiary alcohol significantly impact the antifungal spectrum. | For example, the extended side chain of posaconazole contributes to its broad-spectrum activity. |

Quantitative data on the antifungal activity of various fluorinated triazole derivatives against Candida albicans and other fungal pathogens can be found in numerous medicinal chemistry publications. For instance, studies have shown that derivatives with specific substitutions on the phenyl ring can exhibit MIC values ranging from <0.0156 to >64 µg/mL, highlighting the sensitivity of antifungal potency to subtle structural changes.[7]

Experimental Protocol: Synthesis of Fluconazole

The following is a representative, multi-step synthesis of fluconazole, compiled from established literature procedures.[3]

Step 1: Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

-

To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0-5 °C.

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC-MS).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or recrystallization.

Step 2: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

-

Dissolve 2-chloro-1-(2,4-difluorophenyl)ethan-1-one and 1H-1,2,4-triazole in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., potassium carbonate) and heat the mixture to reflux for several hours until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Step 3: Synthesis of 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane

-

Prepare a solution of trimethylsulfoxonium iodide in a suitable solvent (e.g., DMSO or a mixture of toluene and water).

-

Add a strong base (e.g., sodium hydroxide or potassium tert-butoxide) and stir to form the ylide.

-

Add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one to the ylide solution at room temperature.

-

Stir the reaction mixture for several hours until completion.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts to obtain the epoxide, which can be used in the next step without further purification.

Step 4: Synthesis of Fluconazole

-

Dissolve the epoxide from the previous step and an excess of 1H-1,2,4-triazole in a high-boiling polar solvent (e.g., DMF).

-

Add a catalytic amount of a strong base (e.g., sodium hydride or potassium carbonate) and heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Wash the organic extracts, dry, and concentrate to obtain crude fluconazole.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Conclusion and Future Perspectives

The discovery and development of fluorinated triazole compounds represent a paradigm of modern medicinal chemistry, showcasing the power of strategic molecular design. The thoughtful incorporation of fluorine into the triazole scaffold led to a class of drugs with profound clinical impact, offering effective and safer treatments for life-threatening fungal infections. The continuous evolution of this class, with the development of second and third-generation agents, demonstrates the ongoing efforts to address challenges such as drug resistance and to further refine the pharmacological profiles of these remarkable therapeutic agents. Future research will likely focus on the development of novel fluorinated triazoles with even broader spectrums of activity, improved safety profiles, and efficacy against emerging resistant fungal pathogens.

References

-

Breger, A., et al. (2007). Antifungal Drug Discovery: Something Old and Something New. PLoS Pathogens, 3(9), e131. [Link]

-

Richardson, K., et al. (1990). Discovery of fluconazole, a novel antifungal agent. Reviews of Infectious Diseases, 12(Supplement_3), S267-S271. [Link]

- Google Patents. (2002). Process for preparing fluconazole as antifungal medicine. CN1353108A.

-

Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(s1), 1-10. [Link]

-

Khan, I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Bioinorganic Chemistry and Applications, 2022. [Link]

-

Gülerman, F. F., et al. (2022). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 27(12), 3893. [Link]

-

Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 953784. [Link]

-

ResearchGate. (n.d.). Timeline for discovery and development of antifungals. [Link]

-

ResearchGate. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. [Link]

-

ResearchGate. (2021). 2D-Quantitative Structure-Activity Relationship and Molecular Docking study of triazole compounds against trichophytonrubrum. [Link]

-

Bulgarian Chemical Communications. (2013). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. [Link]

-

Academia.edu. (n.d.). 3D-Quantitative Structure Activity Relationship: A Strategic Approach for In Silico Prediction of Anti-Candididal Action of 1,2,4-Triazole Derivatives. [Link]

-

ResearchGate. (2018). Original approaches to fluconazole synthesis based on: the Snieckus... [Link]

-

University of Bristol. (n.d.). Discovery. [Link]

-

Richardson, K. (1990). Discovery of fluconazole, a novel antifungal agent. PubMed. [Link]

- Google Patents. (2006).

-

ResearchGate. (2021). 2D-Quantitative Structure-Activity Relationship and Molecular Docking study of triazole compounds against trichophytonrubrum. [Link]

-

ResearchGate. (2021). 3D-QSAR, molecular docking, molecular dynamic simulation, and ADMET study of bioactive compounds aga... [Link]

-

ResearchGate. (2021). 3D-QSAR, molecular docking, molecular dynamic simulation, and ADMET study of bioactive compounds aga... [Link]

-

Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10. [Link]

-

Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Discovery [ch.ic.ac.uk]

- 4. Discovery of fluconazole, a novel antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]

- 7. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole in Organic Solvents

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a paramount determinant of a drug's ultimate success. Poor solubility can severely hamper bioavailability, complicate formulation, and lead to misleading results in preclinical assays. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole , a heterocyclic compound of interest in medicinal chemistry.

Given the absence of publicly available experimental solubility data for this specific molecule, this document will serve as a technical framework. It will begin by dissecting the molecule's inherent physicochemical characteristics to forecast its solubility behavior. Subsequently, it will provide detailed, field-proven experimental protocols for the rigorous determination of both thermodynamic and kinetic solubility. This dual approach ensures a holistic understanding, from the equilibrium state to the more dynamic conditions often encountered in high-throughput screening.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. By examining the key physicochemical parameters of this compound, we can apply the foundational principle of "like dissolves like" to predict its behavior in various organic solvents.

Core Molecular Attributes

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrFN₃ | [1] |

| Molecular Weight | 256.07 g/mol | [1] |

| XLogP3 (Predicted) | 2.228 | [1] |

| Polar Surface Area (PSA) | 30.7 Ų | [1] |

| Hydrogen Bond Donors | 0 | (Predicted) |

| Hydrogen Bond Acceptors | 3 (the nitrogen atoms of the triazole ring) | (Predicted) |

Causality-Driven Solubility Prediction

The predicted XLogP3 of 2.228 suggests that this compound possesses a moderate degree of lipophilicity. This value indicates that the compound is more soluble in organic solvents than in water. The presence of the benzyl group contributes significantly to this lipophilic character.

The Polar Surface Area (PSA) of 30.7 Ų is relatively low, further supporting the prediction of good solubility in less polar organic solvents. The three nitrogen atoms in the triazole ring act as hydrogen bond acceptors, which will facilitate interactions with protic solvents. However, the absence of any hydrogen bond donors limits its ability to form strong hydrogen bonding networks, which would have favored solubility in highly polar, protic solvents.

Based on these parameters, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar aprotic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate, as well as in polar aprotic solvents like acetone and acetonitrile. The lipophilic benzyl group and the overall molecular structure should interact favorably with these solvents.

-

Moderate Solubility: Likely in polar protic solvents such as ethanol and methanol. While the compound can act as a hydrogen bond acceptor, its inability to donate hydrogen bonds may limit its solubility compared to aprotic solvents of similar polarity.

-

Low Solubility: Predicted in nonpolar solvents like hexane and cyclohexane. The polarity of the triazole ring and the halogen atoms will likely hinder dissolution in these highly nonpolar media. It is also expected to have low solubility in water.

The following diagram illustrates the relationship between the predicted physicochemical properties and the expected solubility in different classes of organic solvents.

Caption: Predicted solubility based on physicochemical properties.

Experimental Determination of Solubility

To move beyond prediction and establish definitive solubility data, rigorous experimental protocols are essential. This section provides step-by-step methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature. The shake-flask method is the gold standard for this determination.[5]

Objective: To determine the maximum equilibrium concentration of this compound in a range of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., hexane, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials.

-

To each vial, add a known volume of a specific organic solvent. A visible excess of solid should remain at the bottom of each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A standard temperature is 25 °C.

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical timeframe is 24 to 48 hours. To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed. The concentration should be consistent between the later time points.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the filtered sample solutions under the same HPLC conditions.

-

Determine the concentration of the compound in the samples by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: The Solvent Addition Method

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (usually in dimethyl sulfoxide, DMSO) into a solvent system. This method is often employed in high-throughput screening to identify compounds with potential solubility liabilities early in the discovery process.[6]